molecular formula C21H16N4O2S3 B2667311 2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide CAS No. 896679-90-6

2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide

Cat. No.: B2667311
CAS No.: 896679-90-6
M. Wt: 452.57
InChI Key: SEWNSLMALNPYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not available in the retrieved data.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a key precursor or structural motif in the synthesis of diverse heterocyclic compounds. Research efforts have been directed towards creating novel heterocycles based on sulfonamide moieties, which are crucial for their antimicrobial, anticonvulsant, and antibacterial properties. For instance, studies have shown the synthesis of new heterocycles aimed at antimicrobial activity, indicating the versatility of such compounds in drug development and the exploration of their biological activities (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticonvulsant Agents

Compounds synthesized from this chemical structure have been evaluated for their antimicrobial and anticonvulsant activities. For example, some azoles incorporating a sulfonamide moiety have shown promising results as anticonvulsant agents, providing a basis for further pharmaceutical development in this area (Farag et al., 2012).

Biological Evaluation and Potential Applications

Beyond antimicrobial and anticonvulsant activities, the exploration of sulfonamide derivatives extends to their antiproliferative, anticancer, and radiosensitizing properties. This highlights their potential in cancer research and therapy, as these compounds exhibit significant activity against various cancer cell lines, underscoring the importance of such chemical structures in medicinal chemistry (Ghorab et al., 2015).

Insecticidal Agents

Research into sulfonamide derivatives has also extended into agricultural applications, particularly as insecticidal agents. The structural flexibility of sulfonamide-based compounds allows for the synthesis of various derivatives with potential insecticidal properties, showcasing the broad applicability of this chemical structure beyond pharmaceuticals into agricultural sciences (Soliman et al., 2020).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the synthesis of new thiazole derivatives and their biological activities studies . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

Properties

IUPAC Name

2-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S3/c1-12-5-6-14(20-24-17-4-3-9-22-21(17)29-20)10-18(12)25-30(26,27)15-7-8-16-19(11-15)28-13(2)23-16/h3-11,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWNSLMALNPYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)N=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.